molecular formula C9H12BNO5 B13641734 3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate

3-Hydroxypropyl hydrogen (2-nitrophenyl)boronate

Cat. No.: B13641734
M. Wt: 225.01 g/mol
InChI Key: XBZZWQDVWUDEQQ-UHFFFAOYSA-N
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Description

2-Nitrophenylboronic acid-1,3-propanediol ester is a boronic ester derivative that has gained attention in organic synthesis and various scientific research fields. Boronic esters are known for their versatility and stability, making them valuable intermediates in chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenylboronic acid-1,3-propanediol ester typically involves the reaction of 2-nitrophenylboronic acid with 1,3-propanediol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the esterification process. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of boronic esters, including 2-Nitrophenylboronic acid-1,3-propanediol ester, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of recyclable catalysts and solvents is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated, and solvents such as ethanol, methanol, and acetonitrile being commonly used .

Major Products Formed

The major products formed from these reactions include aminophenylboronic esters, oxidized boronic acids, and various substituted boronic esters. These products are valuable intermediates in further synthetic applications and industrial processes .

Mechanism of Action

The mechanism of action of 2-Nitrophenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets such as enzymes, where it acts as an inhibitor by binding to active sites and blocking substrate access .

Properties

Molecular Formula

C9H12BNO5

Molecular Weight

225.01 g/mol

IUPAC Name

3-hydroxypropoxy-(2-nitrophenyl)borinic acid

InChI

InChI=1S/C9H12BNO5/c12-6-3-7-16-10(13)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,12-13H,3,6-7H2

InChI Key

XBZZWQDVWUDEQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(O)OCCCO

Origin of Product

United States

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